BenchChemオンラインストアへようこそ!

Δ2-Cefcapene Pivoxil

Antimicrobial susceptibility testing Respiratory tract infections Comparative MIC analysis

Select Δ2-Cefcapene Pivoxil for its quantified potency advantage—MIC₉₀ values of 1 µg/mL (S. pneumoniae) and 2 µg/mL (H. influenzae) surpass cefaclor, cefpodoxime, and cefixime. Clinical trials confirm 25% lower dosing vs. cefteram pivoxil with equivalent efficacy (80.2% response). Its unique class C β-lactamase inactivation enables enzyme mechanism studies. Validated for susceptibility panels (>450 isolates), PK/PD modeling, and comparator arms.

Molecular Formula C₂₃H₂₉N₅O₈S₂
Molecular Weight 567.64
Cat. No. B1159508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameΔ2-Cefcapene Pivoxil
Synonyms(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; 
Molecular FormulaC₂₃H₂₉N₅O₈S₂
Molecular Weight567.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Δ2-Cefcapene Pivoxil Procurement Guide: What Sets This Third-Generation Oral Prodrug Apart for Scientific Selection


Δ2-Cefcapene Pivoxil (CFPN-PI; S-1108) is the pivalate ester prodrug of cefcapene (S-1006), a semi-synthetic third-generation oral cephalosporin antibiotic [1]. Following oral administration, the ester bond undergoes enzymatic hydrolysis in the intestinal mucosa, releasing the active cefcapene acid, which exerts antibacterial activity via inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) . Originally developed by Shionogi & Co. (Japan) and marketed under the trade name Flomox, the compound is typically supplied as the hydrochloride monohydrate salt [2]. As a β-lactam antibiotic, CFPN-PI demonstrates a broad antibacterial spectrum with expanded potency against both Gram-positive and Gram-negative organisms [3].

Why Δ2-Cefcapene Pivoxil Cannot Be Readily Substituted by Other Oral Third-Generation Cephalosporins: The Comparator Evidence


Despite belonging to the same third-generation oral cephalosporin class, Δ2-Cefcapene Pivoxil exhibits measurable differences in antimicrobial potency, clinical dose requirements, and β-lactamase interaction profiles relative to its closest structural and functional analogs. Direct comparative studies demonstrate that CFPN-PI achieves lower MIC90 values against key respiratory pathogens including Streptococcus pneumoniae and Haemophilus influenzae compared to cefaclor, cefpodoxime, and cefixime [1]. Furthermore, in double-blind clinical trials, CFPN-PI at 450 mg/day demonstrated efficacy statistically equivalent to cefteram pivoxil at 600 mg/day, indicating a 25% lower daily dose requirement [2]. Notably, cefcapene has been shown to act as an inactivator of class C β-lactamases, a property not uniformly shared across all oral third-generation cephalosporins . These quantifiable differences underscore the scientific rationale for compound-specific selection rather than class-level substitution.

Δ2-Cefcapene Pivoxil Comparator-Based Quantitative Evidence for Scientific Procurement Decisions


Comparative MIC90 Values for Cefcapene Pivoxil vs. Multiple Oral Cephalosporins Against Respiratory Pathogens

In a head-to-head in vitro study of 450 clinical isolates, cefcapene demonstrated lower MIC distributions against Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and methicillin-susceptible Staphylococcus aureus (MSSA) compared with cefaclor, cefpodoxime, and cefixime [1]. In a separate study of pediatric clinical isolates (2012–2015), cefcapene (CFPN) demonstrated an MIC90 of 1 μg/mL against S. pneumoniae 50 strains, which was 8-fold lower than cefdinir (CFDN; MIC90 8 μg/mL) and 2-fold lower than amoxicillin/clavulanate (CVA/AMPC; MIC90 2 μg/mL), though 2-fold higher than cefditoren (CDTR; MIC90 0.5 μg/mL) [2]. Against H. influenzae 49 strains, CFPN showed an MIC90 of 2 μg/mL, which was 4-fold lower than CFDN (MIC90 8 μg/mL) and 8-fold lower than CVA/AMPC (MIC90 16 μg/mL), though higher than CDTR (MIC90 0.5 μg/mL) and cefteram (CFTM; MIC90 1 μg/mL) [2].

Antimicrobial susceptibility testing Respiratory tract infections Comparative MIC analysis

Clinical Efficacy at 25% Lower Daily Dose: Cefcapene Pivoxil 450 mg vs. Cefteram Pivoxil 600 mg Double-Blind Trial

In a double-blind comparative clinical study of 171 patients with chronic respiratory tract infections, cefcapene pivoxil (CFPN-PI) administered at 450 mg/day demonstrated clinical efficacy of 80.2%, which was not significantly different from cefteram pivoxil (CFTM-PI) at 600 mg/day (78.9%) [1]. The bacterial eradication rate for CFPN-PI was 60.5% compared to 57.9% for CFTM-PI, with no statistically significant difference observed [1]. Both drugs were equally well tolerated, and none of the reported side effects were severe in nature [1].

Clinical efficacy Dose comparison Respiratory tract infection

Comparative MIC50/90 Ranking Against S. pneumoniae and H. influenzae Among Eight Oral Cephems

In a comprehensive comparative study of eight oral cephem agents against clinical isolates collected from Kansai Medical University Hospital (2002–2003), the antimicrobial potency ranking against H. influenzae was cefditoren (CDTR) > cefteram (CFTM) > cefcapene (CFPN) = cefixime (CFIX) [1]. The MIC90 for CDTR was 0.25 μg/mL, followed by CFTM at 0.5 μg/mL [1]. For S. pneumoniae, CDTR exhibited the lowest MIC50/80/90 values (0.25/0.5/0.5 μg/mL) among all agents tested [1]. However, despite CDTR's superior in vitro potency, the PK/PD-based predicted efficacy rate (TAM > 40%) for S. pneumoniae was 66.1% for CFTM versus 58.5% for CDTR, highlighting that in vitro MIC superiority does not uniformly translate to superior predicted clinical efficacy [1].

Antimicrobial ranking PK/PD modeling Susceptibility testing

Cefcapene Pivoxil Pharmacokinetic Parameters in Healthy Volunteers (Dose Proportionality Confirmed)

In an open-label, dose-escalation study of 18 healthy Korean male volunteers, cefcapene pivoxil hydrochloride (CFPN-PI) administered at single oral doses of 100, 150, and 200 mg demonstrated linear pharmacokinetics with no statistically significant differences in dose-normalized Cmax and AUCinf across the dose range [1]. Mean Cmax values were 1.04 ± 0.22 mg/L (100 mg), 1.24 ± 0.46 mg/L (150 mg), and 1.56 ± 0.43 mg/L (200 mg), with corresponding AUCinf values of 2.94 ± 0.46, 3.97 ± 1.28, and 4.70 ± 1.19 h·mg/L, respectively [1]. Median Tmax was consistently 1.5–2.0 hours. Urinary excretion of unchanged drug ranged from 31.5% to 42.9% [1]. No serious adverse events or clinically significant abnormalities were observed [1].

Pharmacokinetics Dose proportionality Bioavailability

Cefcapene Pivoxil Pediatric Clinical Efficacy: Comparative Trial vs. Amoxicillin and Faropenem

In a multicenter randomized controlled trial of 212 children with respiratory infections, cefcapene pivoxil (CFPN-PI) achieved an efficacy rate of 90.9% for pneumonia/bronchitis (n=33 evaluated), compared with 91.2% for amoxicillin (AMPC; n=34) and 94.7% for faropenem (FRPM; n=38) [1]. For pharyngitis/tonsillitis, CFPN-PI demonstrated 96.8% efficacy (n=31), compared with 100% for AMPC (n=27) and 96.7% for FRPM (n=30) [1]. No statistically significant differences were observed among the three treatment arms [1]. In a separate pediatric study of 61 patients with respiratory infections, CFPN-PI achieved 100% efficacy in laryngopharyngitis (15/15), tonsillitis (12/12), and pneumonia (8/8), with an overall efficacy rate of 95.8% (46/48 evaluated) [2].

Pediatric infections Clinical trial Comparative efficacy

Differential β-Lactamase Interaction: Cefcapene as Class C β-Lactamase Inactivator vs. Cefpodoxime

A comparative study examining the stability of cefcapene and cefpodoxime against different classes of bacterial β-lactamases revealed a critical mechanistic distinction: cefcapene acts as an inactivator of class C β-lactamases, whereas cefpodoxime does not share this inactivation property . Class C β-lactamases (AmpC enzymes) represent a clinically significant resistance mechanism in Enterobacteriaceae and Pseudomonas aeruginosa that hydrolyzes most penicillins and cephalosporins. The ability of cefcapene to inactivate rather than merely resist hydrolysis by these enzymes constitutes a pharmacologically relevant differentiation from cefpodoxime. Specific quantitative kinetic parameters (inactivation rate constants, partition ratios) were not provided in the accessible abstract and summary data; therefore this evidence is classified as qualitative comparator evidence with mechanistic significance.

β-Lactamase stability Antimicrobial resistance Mechanism of action

Optimal Scientific and Industrial Application Scenarios for Δ2-Cefcapene Pivoxil Based on Comparative Evidence


Antimicrobial Susceptibility Testing and Surveillance Programs Requiring Respiratory Pathogen Comparator Data

Δ2-Cefcapene Pivoxil is particularly suitable for antimicrobial susceptibility testing panels and epidemiological surveillance programs targeting respiratory tract pathogens. The compound has been directly compared with multiple oral cephalosporins (cefaclor, cefpodoxime, cefixime, cefdinir, cefteram, cefditoren) against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis clinical isolates, with documented MIC90 values of 1 μg/mL and 2 μg/mL for S. pneumoniae and H. influenzae, respectively [1][2]. These established comparator benchmarks facilitate interpretation of resistance trends and cross-study comparisons. Procurement for reference laboratories and antimicrobial resistance monitoring initiatives is supported by the availability of standardized susceptibility data from peer-reviewed studies encompassing over 450 clinical isolates [1].

Clinical Trial Comparator Arm for Novel Oral Antibiotics in Respiratory Indications

Given the established double-blind trial data demonstrating equivalent efficacy (80.2% clinical response rate) and safety to cefteram pivoxil, and equivalence to amoxicillin and faropenem in pediatric respiratory infections (90.9% efficacy for pneumonia/bronchitis), CFPN-PI serves as a validated active comparator for clinical trials evaluating novel oral antibacterial agents [1][2]. The documented linear pharmacokinetics (Cmax 1.04–1.56 mg/L across 100–200 mg doses; AUCinf 2.94–4.70 h·mg/L) and established safety profile in both adult and pediatric populations provide a robust evidence base for regulatory submissions and trial design [3]. Contract research organizations and pharmaceutical developers may prioritize this compound when comparator selection requires a well-characterized third-generation cephalosporin with peer-reviewed comparator data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dose Optimization Studies

The availability of peer-reviewed human pharmacokinetic data with dose-proportionality confirmation (100–200 mg range; Cmax and AUCinf linearity demonstrated with no statistically significant dose-normalized differences) makes CFPN-PI appropriate for PK/PD modeling applications [1]. The compound has been included in PK/PD analyses evaluating time above MIC (TAM > 40%) for respiratory pathogens, enabling researchers to model target attainment and optimize dosing regimens [2]. Additionally, absorption mechanism studies in Caco-2 and rat intestine models characterizing ester prodrug hydrolysis and intracellular accumulation provide a mechanistic framework for formulation development and biopharmaceutics research [3]. Procurement for academic and industrial PK laboratories is supported by established HPLC-UV analytical methodology and stability-indicating LC assay validation [4].

β-Lactamase Mechanism Studies and Inhibitor Screening

The documented interaction of the active moiety cefcapene (S-1006) with class C β-lactamases as an inactivator—a property not shared by cefpodoxime—positions this compound as a tool for investigating β-lactamase biochemistry and screening potential β-lactamase inhibitors [1]. While quantitative inactivation kinetics require further characterization, the qualitative mechanistic differentiation from comparator cephalosporins provides a basis for structural-activity relationship studies. Research groups focused on antimicrobial resistance mechanisms, particularly AmpC-mediated resistance in Enterobacteriaceae and Pseudomonas aeruginosa, may find utility in this compound for comparative enzymology experiments. Procurement for academic biochemistry and microbiology laboratories is appropriate when the research question specifically addresses differential cephalosporin-β-lactamase interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Δ2-Cefcapene Pivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.